molecular formula C10H13NO B3345722 2-Methyl-5,6,7,8-tetrahydroquinolin-5-ol CAS No. 109753-75-5

2-Methyl-5,6,7,8-tetrahydroquinolin-5-ol

Cat. No.: B3345722
CAS No.: 109753-75-5
M. Wt: 163.22 g/mol
InChI Key: VOPCVRVUCDDLTH-UHFFFAOYSA-N
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Description

2-Methyl-5,6,7,8-tetrahydroquinolin-5-ol (CAS Number: 109753-75-5) is a chiral tetrahydroquinoline derivative of significant interest in medicinal chemistry and asymmetric synthesis. With the molecular formula C 10 H 13 NO and a molecular weight of 163.22 g/mol, this compound serves as a versatile building block for the development of novel bioactive molecules . Quinoline scaffolds, including tetrahydroquinolines, are recognized for their diverse biological activities and are present in various drug molecules . Specifically, the 5,6,7,8-tetrahydroquinoline structure is a privileged scaffold in drug discovery. Research on closely related analogues, such as 8-amino tetrahydroquinolines, has demonstrated potent antiproliferative activity against a panel of human cancer cell lines, including ovarian carcinoma (A2780), colorectal adenocarcinoma (HT-29), and biphasic mesothelioma (MSTO-211H) . These compounds exhibit their mechanism by inducing mitochondrial dysfunction, depolarizing the mitochondrial membrane, and increasing intracellular reactive oxygen species (ROS) production, leading to cell cycle arrest . Beyond oncology research, chiral tetrahydroquinoline derivatives are valuable ligands in asymmetric catalysis . For instance, they are employed in the synthesis of pentamethylcyclopentadienyl (Cp*) metal complexes used for the asymmetric transfer hydrogenation (ATH) of cyclic imines, which are key intermediates in the production of biologically active alkaloids . The presence of the chiral center at the 5-position in this compound makes it a candidate for the development of such chiral catalysts or auxiliaries. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

2-methyl-5,6,7,8-tetrahydroquinolin-5-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-7-5-6-8-9(11-7)3-2-4-10(8)12/h5-6,10,12H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOPCVRVUCDDLTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(CCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00545082
Record name 2-Methyl-5,6,7,8-tetrahydroquinolin-5-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109753-75-5
Record name 2-Methyl-5,6,7,8-tetrahydroquinolin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00545082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 Methyl 5,6,7,8 Tetrahydroquinolin 5 Ol

Retrosynthetic Strategies for the 2-Methyl-5,6,7,8-tetrahydroquinolin-5-ol Skeleton

A retrosynthetic analysis of this compound reveals several potential disconnection points, offering different strategic approaches to its synthesis. The most common strategies involve disconnections of the C-N and C-C bonds of the heterocyclic ring or modifications of a pre-existing quinoline (B57606) or tetrahydroquinoline core.

One primary disconnection strategy involves the catalytic hydrogenation of the corresponding quinoline derivative, 2-methylquinolin-5-ol (B1530918). This approach simplifies the problem to the synthesis of the substituted quinoline, which can be constructed through well-established methods such as the Friedländer, Skraup, or Doebner-von Miller reactions.

Another key retrosynthetic approach involves the formation of the six-membered nitrogen-containing ring. This can be envisioned through an intramolecular cyclization of a suitable acyclic precursor. For instance, a disconnection of the N1-C8a and C4a-C8a bonds can lead to precursors amenable to cyclization strategies. A plausible precursor would be an aminoketone that can undergo intramolecular condensation and subsequent reduction.

A third strategy focuses on building the saturated carbocyclic ring onto a pre-formed pyridine (B92270) ring. This is generally a less common approach for this specific substitution pattern but remains a viable consideration in certain contexts.

These retrosynthetic pathways are summarized in the following table:

Disconnection StrategyKey Intermediate(s)Subsequent Key Transformation(s)
Pyridine Ring Reduction2-Methylquinolin-5-olCatalytic Hydrogenation
Intramolecular CyclizationSubstituted aminoketone or aminoalkeneCyclization, Dehydration, Reduction
Annulation onto PyridineSubstituted pyridine derivativeRing-closing metathesis, Diels-Alder reaction

Classical Approaches to the Synthesis of this compound

Classical synthetic methods for tetrahydroquinolines have been developed over more than a century and often involve multi-step sequences and robust ring-forming reactions.

Multi-Step Conversions from Acyclic or Pre-Cyclized Precursors

The synthesis of this compound can be approached from acyclic or pre-cyclized precursors through a series of well-defined steps. A common strategy involves the initial construction of a substituted quinoline followed by reduction.

For instance, the synthesis could commence with the preparation of 2-methylquinolin-5-ol. One classical method for this is the Skraup synthesis , which involves the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent. However, for substituted anilines, this reaction can lead to mixtures of regioisomers. A more controlled approach is often necessary.

Once the precursor 2-methylquinolin-5-ol is obtained, the subsequent step is the reduction of the pyridine ring. Catalytic hydrogenation is the most common method to achieve this transformation.

Ring-Forming Reactions for Tetrahydroquinoline Scaffolds

The Friedländer annulation is a powerful and widely used method for the synthesis of quinolines, which are direct precursors to tetrahydroquinolines. nih.govresearchgate.netwikipedia.orgnih.govorganic-chemistry.org This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or β-ketoester. wikipedia.orgorganic-chemistry.org For the synthesis of a precursor to this compound, one could envision the reaction of 2-amino-6-hydroxybenzaldehyde (B11922721) with acetone (B3395972) or a related enolizable ketone. The reaction is typically catalyzed by an acid or a base. wikipedia.orgorganic-chemistry.org Various catalysts, including metal triflates and iodine, have been shown to promote this reaction under milder conditions. wikipedia.org

Another significant ring-forming strategy is the Povarov reaction , which is a [4+2] cycloaddition of an imine with an electron-rich alkene. This method allows for the direct construction of the tetrahydroquinoline skeleton.

Domino reactions, also known as tandem or cascade reactions, provide an efficient pathway to complex molecules like tetrahydroquinolines in a single operation without the isolation of intermediates. nih.gov These can involve a sequence of reactions such as reduction followed by cyclization. nih.gov

Modern Catalytic Syntheses of this compound and its Analogs

Modern synthetic chemistry has introduced a variety of catalytic methods that offer higher efficiency, selectivity, and milder reaction conditions compared to classical approaches.

Transition Metal-Catalyzed Coupling Reactions in Synthesis

Transition metal catalysis has become an indispensable tool in the synthesis of heterocyclic compounds. The catalytic reduction of quinolines to 1,2,3,4-tetrahydroquinolines is a key transformation. acs.org While precious metals like platinum, palladium, rhodium, and ruthenium have been traditionally used, recent research has focused on more abundant and less expensive metals such as cobalt and manganese. acs.orgnih.gov For example, cobalt-amido cooperative catalysis has been shown to efficiently catalyze the partial transfer hydrogenation of quinolines to 1,2-dihydroquinolines, which can then be further reduced to the corresponding tetrahydroquinolines. nih.gov

The hydrogenation of 2-methylquinoline, a potential precursor, can lead to a mixture of 1,2,3,4-tetrahydroquinaldine (B1666717) and 5,6,7,8-tetrahydroquinaldine depending on the reaction conditions and catalyst used. revistadechimie.ro The steric hindrance of the methyl group adjacent to the nitrogen atom can influence the reaction pathway. revistadechimie.ro

The following table summarizes some catalytic systems used for the hydrogenation of quinolines:

Catalyst SystemSubstrateProductConditionsYieldReference
Co-amido complex6-Methylquinoline6-Methyl-1,2,3,4-tetrahydroquinolineH₃N·BH₃, THF, 25 °CExcellent nih.gov
Platinum oxide4-Hydroxy-2-methylquinoline (B36942)2-Methyl-5,6,7,8-tetrahydroquinolin-4-oneH₂, Glacial acetic acid89% researchgate.net
S-NiMo/α-Al₂O₃2-Methylquinoline1,2,3,4-Tetrahydroquinaldine & 5,6,7,8-TetrahydroquinaldineH₂, 130-360 °C, 3.0-10.0 MPa- revistadechimie.ro

Organocatalytic Methods for Stereocontrol

Organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of chiral molecules, avoiding the use of metal catalysts. For the synthesis of tetrahydroquinolines, organocatalytic methods can provide high levels of stereocontrol. Chiral Brønsted acids, such as phosphoric acids, have been successfully employed in the enantioselective synthesis of tetrahydroquinolines. organic-chemistry.org

One common approach involves the activation of an imine by a chiral Brønsted acid, followed by a nucleophilic attack from an enamine or an enolate. This can be applied to construct the tetrahydroquinoline ring with high enantioselectivity. For instance, a chiral phosphoric acid can catalyze the dehydrative cyclization of 2-aminochalcones, followed by an asymmetric reduction to yield chiral tetrahydroquinolines. organic-chemistry.org While not directly applied to this compound, these methods demonstrate the potential for achieving stereocontrol in the synthesis of its chiral analogs.

Enantioselective and Diastereoselective Syntheses of Chiral Analogs

The development of synthetic routes to chiral analogs of this compound is crucial for investigating their stereochemistry-dependent biological activities. While direct enantioselective and diastereoselective syntheses of this specific compound are not extensively documented, methodologies applied to structurally similar tetrahydroquinolines provide valuable insights into potential strategies.

One of the key approaches to obtaining enantiomerically pure tetrahydroquinoline derivatives involves enzymatic kinetic resolution. For instance, the synthesis of chiral 8-amino-2-methyl-5,6,7,8-tetrahydroquinoline has been achieved starting from the racemic 8-hydroxy precursor, (±)-2-methyl-5,6,7,8-tetrahydroquinolin-8-ol. This resolution is effectively carried out using lipase (B570770) from Candida antarctica, which selectively acylates one enantiomer, allowing for the separation of the two. mdpi.comnih.gov This enzymatic method is a powerful tool for accessing both (R)- and (S)-enantiomers of the hydroxy precursor in high enantiomeric purity, which can then be potentially converted to the corresponding 5-ol analog through functional group manipulation.

Another strategy for achieving stereoselectivity is through asymmetric catalysis. Iridium-catalyzed asymmetric hydrogenation has been successfully employed for the synthesis of chiral tetrahydroquinoxalines, where adjusting the solvent can selectively produce either enantiomer in high yield and excellent enantioselectivity. nih.gov This solvent-controlled approach, which avoids the need for additional additives, presents a promising avenue for the asymmetric synthesis of substituted tetrahydroquinolines like this compound. Furthermore, palladium-catalyzed enantioselective carboamination reactions have been developed for the synthesis of tetrahydroquinolines containing quaternary stereocenters with high enantiomeric excess. nih.gov

Diastereoselective synthesis of highly substituted tetrahydroquinolines has also been achieved through [4+2] annulation reactions. For example, the reaction of ortho-tosylaminophenyl-substituted para-quinone methides with cyanoalkenes, mediated by DBU, affords 4-aryl-substituted tetrahydroquinolines with excellent diastereoselectivity. frontiersin.orgnih.gov This method provides a straightforward route to complex tetrahydroquinoline frameworks.

The following table summarizes some of the catalysts and methods used in the asymmetric synthesis of tetrahydroquinoline derivatives, which could be adapted for this compound.

Catalyst/MethodSubstrate TypeProduct TypeKey FeaturesReference
Candida antarctica lipaseRacemic 5,6,7,8-tetrahydroquinolin-8-ol (B83816)Enantiomerically pure (R)- and (S)-8-hydroxy and 8-acetoxy derivativesDynamic kinetic resolution, high enantiomeric purity. mdpi.comnih.gov
Iridium ComplexQuinoxaline derivativesChiral tetrahydroquinoxalinesSolvent-controlled enantioselectivity, high yields, and ee. nih.gov
Pd2(dba)3 / (S)-Siphos-PEAlkenes with pendant nucleophilesChiral tetrahydroquinolines with quaternary stereocentersFirst highly enantioselective C-N bond formation for this substrate type. nih.gov
DBUortho-Tosylaminophenyl-substituted p-QMs and cyanoalkenes4-Aryl-substituted tetrahydroquinolinesHigh diastereoselectivity (>20:1 dr). frontiersin.orgnih.gov

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of quinoline derivatives is aimed at reducing waste, minimizing the use of hazardous substances, and improving energy efficiency.

Solvent-Free and Aqueous Media Reactions

Significant progress has been made in developing solvent-free and aqueous-based synthetic methods for quinolines and their derivatives, which are environmentally benign alternatives to traditional organic solvents.

Solvent-free reactions for quinoline synthesis have been reported using various catalysts. For example, the Friedländer synthesis of polysubstituted quinolines can be carried out under solvent-free and thermal conditions using bismuth(III) chloride as a catalyst, offering excellent yields. mdpi.com Another approach involves the use of caesium iodide for the synthesis of quinoline derivatives from 2-aminoacetophenone (B1585202) and ketones under solvent-free conditions, which is characterized by good yields and a simple work-up procedure. iipseries.org Heterogeneous catalysts like Hβ zeolite have also been employed for the one-step synthesis of 2,4-disubstituted quinolines in the absence of a solvent. wikipedia.org

Aqueous media reactions are also gaining prominence. The synthesis of pyrano- and furano-quinoline derivatives has been demonstrated in water using Lewis acid catalysts like aluminum chloride (AlCl3), which has been shown to be more effective than in solvent-free conditions. drugfuture.com

Atom Economy and Reaction Efficiency Studies

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. chemicalbook.com Domino reactions, also known as tandem or cascade reactions, are particularly noteworthy for their high atom economy as they allow for the formation of complex molecules from simple starting materials in a single step without the isolation of intermediates. mdpi.com

The synthesis of tetrahydroquinolines via domino reactions, such as a reduction-reductive amination sequence, demonstrates excellent atom economy and high yields. mdpi.com Another atom-efficient method is the "borrowing hydrogen" methodology, which uses a manganese pincer complex to synthesize 1,2,3,4-tetrahydroquinolines from 2-aminobenzyl alcohols and secondary alcohols, with water as the only byproduct. nih.gov

The efficiency of various synthetic methods can be evaluated based on their atom economy. Addition and rearrangement reactions are inherently more atom-economical (often 100%) compared to substitution and elimination reactions, which generate byproducts. researchgate.net

Comparative Analysis of Synthetic Routes: Efficiency and Selectivity

The synthesis of the this compound core can be approached through various classical and modern synthetic routes, each with its own advantages regarding efficiency and selectivity. The choice of method often depends on the desired substitution pattern. jk-sci.com

The Friedländer synthesis is a versatile method for producing polysubstituted quinolines by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. wikipedia.orgjk-sci.comeurekaselect.com This reaction can be catalyzed by acids or bases and has been adapted for greener conditions, including microwave irradiation and the use of environmentally friendly catalysts. jk-sci.com

The Skraup-Doebner-von Miller synthesis is a classic method that involves the reaction of an aniline with an α,β-unsaturated carbonyl compound. iipseries.orgnih.gov A modified Doebner–von Miller reaction has been reported as an effective method for the synthesis of 2-methylquinoline. nih.gov

The Combes quinoline synthesis utilizes the condensation of anilines with β-diketones, followed by acid-catalyzed cyclization to yield 2,4-disubstituted quinolines. iipseries.orgwikipedia.org The regioselectivity of this reaction is influenced by the steric effects of the substituents. wikipedia.org

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids from the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.orgijsr.netchemicalpapers.com This can be a useful method for introducing a carboxylic acid group, which can be a handle for further functionalization.

The Gould-Jacobs reaction is another important method that leads to the formation of 4-hydroxyquinoline (B1666331) derivatives from the reaction of an aniline with an alkoxymethylenemalonic ester. wikipedia.org

The following table provides a comparative overview of these synthetic routes.

Synthetic RouteReactantsProduct TypeKey AdvantagesKey Limitations
Friedländer Synthesis 2-Aminoaryl aldehyde/ketone + α-Methylene carbonylPolysubstituted quinolinesSimple, straightforward, adaptable to green conditions. jk-sci.comeurekaselect.comAvailability of substituted 2-aminobenzaldehydes can be limited. researchgate.net
Skraup-Doebner-von Miller Aniline + α,β-Unsaturated carbonylSubstituted quinolinesGood for 2-methylquinolines. nih.govCan involve harsh reaction conditions.
Combes Synthesis Aniline + β-Diketone2,4-Disubstituted quinolinesUnique use of β-diketones. wikipedia.orgRegioselectivity can be an issue. wikipedia.org
Pfitzinger Reaction Isatin + Carbonyl compoundQuinoline-4-carboxylic acidsProvides access to carboxylic acid derivatives. wikipedia.orgRequires a basic medium.
Gould-Jacobs Reaction Aniline + Alkoxymethylenemalonic ester4-HydroxyquinolinesEffective for anilines with electron-donating groups. wikipedia.orgRequires multiple reaction steps. wikipedia.org

Chemical Reactivity and Transformation Studies of 2 Methyl 5,6,7,8 Tetrahydroquinolin 5 Ol

Reactions at the Hydroxyl Moiety of 2-Methyl-5,6,7,8-tetrahydroquinolin-5-ol

The secondary hydroxyl group at the C-5 position is a primary site for functionalization, enabling a variety of transformations that are fundamental in organic synthesis.

Functional Group Interconversions and Derivatizations (e.g., Etherification, Esterification)

The hydroxyl group of this compound can readily undergo common functional group interconversions such as esterification and etherification. These reactions are crucial for creating derivatives with modified properties.

Esterification: The conversion of the alcohol to an ester can be achieved through reaction with acyl chlorides or acid anhydrides in the presence of a base, or through acid-catalyzed Fischer esterification with a carboxylic acid. A particularly relevant method in the context of tetrahydroquinoline chemistry is enzyme-catalyzed acylation. For the structurally related 5,6,7,8-tetrahydroquinolin-8-ol (B83816), lipase (B570770) from Candida antarctica has been successfully used to catalyze acylation with vinyl acetate (B1210297), a key step in the dynamic kinetic resolution of the racemic alcohol. nih.govmdpi.com This enzymatic approach yields acetylated products with high enantiomeric purity and yield. nih.gov A similar enzymatic or chemical acylation strategy would be applicable to the 5-hydroxy isomer.

Etherification: The formation of ethers from the 5-hydroxyl group can be accomplished via reactions like the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. While direct examples for this compound are not prominent in the literature, related transformations on the tetrahydroquinoline scaffold have been described. For instance, the synthesis of 2-methyl-3-iodo-4-ethoxy-5,6,7,8-tetrahydroquinoline was achieved by treating the precursor, 2-methyl-3-iodo-5,6,7,8-tetrahydroquinolin-4-one, with potassium carbonate in DMF, which facilitates the formation of the ethyl enol ether. researchgate.net

Oxidation and Reduction Pathways of the Hydroxyl Group

The secondary alcohol at the C-5 position can be oxidized to the corresponding ketone, 2-methyl-5,6,7,8-tetrahydroquinolin-5-one. This transformation is a standard procedure in organic synthesis and can be carried out using a variety of reagents. Common oxidants for converting secondary alcohols to ketones include chromium-based reagents (e.g., pyridinium chlorochromate, PCC), Swern oxidation (using oxalyl chloride and DMSO), or the Dess-Martin periodinane. The choice of reagent depends on the desired reaction conditions and tolerance of other functional groups in the molecule.

Conversely, the reduction of the resulting ketone, 2-methyl-5,6,7,8-tetrahydroquinolin-5-one, would regenerate the parent alcohol. This reduction can be readily achieved using hydride-based reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). These reagents provide a straightforward method for converting the carbonyl group back to a hydroxyl group. While this represents a fundamental reversible pathway, specific studies detailing the oxidation of this compound and the subsequent reduction of the ketone are not extensively documented.

Transformations of the Tetrahydroquinoline Ring System in this compound

The tetrahydroquinoline ring system, comprising both an aromatic pyridine (B92270) and a saturated cyclohexane ring, offers diverse opportunities for chemical modification.

Electrophilic and Nucleophilic Substitution Reactions on the Ring System

Electrophilic Aromatic Substitution: The pyridine moiety of the tetrahydroquinoline ring is generally less reactive towards electrophilic aromatic substitution (EAS) than benzene due to the electron-withdrawing nature of the nitrogen atom. youtube.com However, the reactivity is significantly influenced by the substituents present. In this compound, the hydroxyl group at C-5 is a strongly activating, ortho-, para-directing group. The methyl group at C-2 is also weakly activating. Therefore, electrophilic attack is predicted to occur preferentially at the positions ortho and para to the hydroxyl group (C-6 and C-8) and ortho to the methyl group (C-3), provided steric hindrance is not prohibitive. The mechanism involves the attack of an electrophile by the pi-system of the aromatic ring to form a carbocation intermediate, known as a σ-complex or arenium ion, followed by deprotonation to restore aromaticity. youtube.commasterorganicchemistry.com Typical EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comyoutube.com

Nucleophilic Substitution: The tetrahydroquinoline ring itself is not activated for direct nucleophilic substitution. However, if a leaving group (such as a halogen) is present on the ring, nucleophilic substitution can occur. Studies on 4-chloro-8-methylquinolin-2(1H)-one have demonstrated that the chloro group can be displaced by various nucleophiles, including thiols, hydrazines, and amines, to yield a range of 4-substituted quinolinone derivatives. researchgate.netmdpi.com This indicates that derivatized analogues of this compound could serve as precursors for nucleophilic substitution reactions.

Hydrogenation and Dehydrogenation Studies

The interconversion between the tetrahydroquinoline and the fully aromatic quinoline (B57606) is a key transformation.

Hydrogenation: The pyridine ring of a quinoline can be selectively hydrogenated to form a tetrahydroquinoline. The hydrogenation of 2-methylquinoline (quinaldine) to produce 2-methyl-1,2,3,4-tetrahydroquinoline is a well-established process. nih.gov Similarly, the catalytic hydrogenation of 4-hydroxy-2-methylquinoline (B36942) over platinum oxide in acetic acid yields 2-methyl-5,6,7,8-tetrahydroquinolin-4-one, demonstrating the effective reduction of the carbocyclic part of the quinoline system. researchgate.net These reactions are typically performed using heterogeneous catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or homogeneous catalysts like iridium complexes under a hydrogen atmosphere. researchgate.netresearchgate.net

Dehydrogenation: The reverse reaction, the dehydrogenation or aromatization of the tetrahydroquinoline ring, is also a significant transformation. This process regenerates the aromatic quinoline system and releases hydrogen, making such compounds potential liquid organic hydrogen carriers (LOHCs). The acceptorless dehydrogenation of 2-methyl-1,2,3,4-tetrahydroquinoline to 2-methylquinoline has been achieved using iridium(III)-bipyridonate complexes as catalysts. mdpi.com The efficiency of these catalytic systems can be tuned by modifying the substituents on the cyclopentadienyl ligands of the iridium complex. mdpi.com Ruthenium(II) complexes have also been shown to be effective catalysts for the dehydrogenation of N-heterocycles. semanticscholar.orgarabjchem.org

Table 1: Catalytic Dehydrogenation of 2-Methyl-1,2,3,4-tetrahydroquinoline This table is based on data for a closely related analogue and illustrates the typical conditions and outcomes for this type of reaction.

Catalyst (Iridium Complex) Ligand Substituent Solvent Temperature Time (h) Yield of 2-Methylquinoline (%)
3a Methyl Toluene Reflux 20 55
3b Ethyl Toluene Reflux 20 91
3c n-Propyl Toluene Reflux 20 67
3d Isopropyl Toluene Reflux 20 79
3e t-Butyl Toluene Reflux 20 99

Data sourced from a study on the effect of cyclopentadienyl ligand substituents on iridium-catalyzed dehydrogenation. mdpi.com

Ring Expansion and Contraction Reactions

Reactivity of the Nitrogen Heteroatom in this compound

N-Alkylation and N-Acylation Reactions

No studies detailing the N-alkylation or N-acylation of this compound were found. Research on analogous structures suggests that the nitrogen atom in the tetrahydroquinoline ring can undergo alkylation, but specific conditions, yields, and product characterization for the title compound are not available.

Quaternization and N-Oxidation Studies

Information regarding the quaternization of the nitrogen atom or the N-oxidation of this compound is absent from the current scientific literature. General principles of heterocyclic chemistry suggest these reactions are possible, but no experimental data has been published.

Multi-Component Reactions Incorporating this compound

There is no available research describing the use of this compound as a reactant in any multi-component reactions.

Mechanistic Investigations of this compound Transformations

Elucidation of Reaction Pathways and Intermediates

Without specific transformation studies, no mechanistic pathways or reaction intermediates involving this compound have been elucidated or proposed in the literature.

Kinetic and Thermodynamic Aspects of Reactivity

No kinetic or thermodynamic data for any reaction involving this compound has been reported.

Advanced Spectroscopic and Analytical Characterization Methodologies in Research on 2 Methyl 5,6,7,8 Tetrahydroquinolin 5 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 2-Methyl-5,6,7,8-tetrahydroquinolin-5-ol. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), allowing for the assembly of the molecular framework.

While one-dimensional (1D) NMR provides initial data, two-dimensional (2D) NMR experiments are crucial for establishing the complex connectivity and stereochemistry of the molecule. For a definitive structural assignment of this compound, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. For this compound, COSY would show correlations between H-5 and the adjacent protons on C-6, as well as sequential correlations among the protons of the saturated ring (H-6, H-7, H-8). It would also confirm the coupling between the aromatic protons H-3 and H-4.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique allows for the unambiguous assignment of each carbon atom that has an attached proton. For instance, the signal for the C-5 carbon would show a cross-peak with the H-5 proton.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment maps long-range (typically 2-3 bonds) correlations between proton and carbon atoms. It is vital for piecing together the molecular skeleton, especially around quaternary carbons (like C-2 and the ring junction carbons) that are not visible in HSQC. Key HMBC correlations would include the methyl protons (at C-2) to the C-2 and C-3 carbons, and the H-5 proton to carbons C-4, C-6, and the ring junction carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This is particularly important for determining the stereochemistry. For example, the relative orientation of the hydroxyl group at C-5 and the protons on the saturated ring could be inferred from NOESY cross-peaks.

The following table represents hypothetical but realistic NMR data for this compound, illustrating the expected chemical shifts and key 2D NMR correlations.

Interactive Table 1: Hypothetical NMR Data and 2D Correlations for this compound

Position δ ¹³C (ppm) δ ¹H (ppm) COSY Correlations (¹H) Key HMBC Correlations (from ¹H to ¹³C)
2 157.0 - - -
3 122.0 7.10 (d) H-4 C-2, C-4, C-4a
4 136.5 7.40 (d) H-3 C-3, C-5, C-8a
4a 128.0 - - -
5 68.0 4.80 (t) H-6 C-4, C-4a, C-6, C-8a
6 35.0 1.95 (m) H-5, H-7 C-5, C-7, C-8
7 19.0 1.80 (m) H-6, H-8 C-5, C-6, C-8
8 28.5 2.80 (t) H-7 C-4a, C-6, C-7, C-8a
8a 147.0 - - -
2-CH₃ 24.0 2.50 (s) - C-2, C-3

Note: Chemical shifts (δ) are hypothetical and for illustrative purposes. d=doublet, t=triplet, m=multiplet, s=singlet, br s=broad singlet.

While solution-state NMR characterizes molecules in solution, solid-state NMR (ssNMR) provides critical information about the compound in its solid form. This is particularly important for identifying polymorphism (the existence of multiple crystal forms) and characterizing amorphous material. Different polymorphs can exhibit distinct physical properties. In ssNMR, differences in the crystal lattice environment lead to variations in the chemical shifts and relaxation times of the nuclei. By analyzing the ¹³C cross-polarization magic-angle spinning (CP-MAS) spectrum, researchers could identify the presence of multiple crystalline forms or amorphous content for a bulk sample of this compound.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For C₁₀H₁₃NO, the expected exact mass is 163.0997, and HRMS can confirm this with high precision (typically within 5 ppm).

Tandem Mass Spectrometry (MS/MS) is used to fragment the parent ion and analyze the resulting fragment ions. This fragmentation pattern serves as a molecular fingerprint and provides strong evidence for the proposed structure. The fragmentation pathways of related tetrahydroquinoline alkaloids often involve characteristic losses from the saturated ring. nih.gov For this compound, a plausible fragmentation pathway would begin with the loss of a water molecule (H₂O, 18 Da) from the protonated molecular ion [M+H]⁺, followed by cleavages of the tetrahydro- portion of the ring system, such as a retro-Diels-Alder reaction. researchgate.net

Interactive Table 2: Plausible MS/MS Fragmentation Data for this compound

m/z (mass/charge) Proposed Identity Plausible Origin
164.1070 [M+H]⁺ Protonated molecular ion
146.0964 [M+H - H₂O]⁺ Loss of water from the hydroxyl group
132.0808 [M+H - H₂O - CH₂]⁺ Subsequent loss of a methylene (B1212753) group

Note: m/z values are calculated based on the proposed elemental compositions.

To confirm proposed fragmentation mechanisms, isotopic labeling studies can be performed. For example, by synthesizing this compound with a deuterium (B1214612) atom replacing the hydrogen of the hydroxyl group (5-OD), the initial fragmentation would show a loss of HDO (19 Da) instead of H₂O (18 Da). This would definitively confirm that the initial water loss originates from the hydroxyl group. Similarly, deuterium labeling at other specific positions in the saturated ring could be used to trace the atoms through complex fragmentation and rearrangement processes.

X-ray Crystallography for Precise Molecular and Crystal Structure Determination

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, researchers can generate a precise map of electron density and thus determine the exact positions of all atoms, as well as bond lengths, bond angles, and torsional angles. mdpi.com

This technique would unambiguously confirm the connectivity of this compound and, crucially, its stereochemistry at the C-5 chiral center. Furthermore, the resulting crystal structure reveals how molecules pack together in the crystal lattice, providing insight into intermolecular interactions such as hydrogen bonding involving the hydroxyl group. While no public crystal structure is available for this specific compound, the table below illustrates the type of data obtained from such an analysis, using a related heterocyclic compound as an example. msu.ru

Interactive Table 3: Example Crystallographic Data for a Tetrahydroquinoline Derivative

Parameter Example Value Information Provided
Chemical Formula C₁₀H₁₁NO Elemental composition of the crystal unit
Crystal System Monoclinic The basic shape of the unit cell
Space Group P2₁/c Symmetry elements within the unit cell
a, b, c (Å) 8.65, 10.21, 9.43 Dimensions of the unit cell
α, β, γ (°) 90, 105.2, 90 Angles of the unit cell
Volume (ų) 802.1 Volume of the unit cell
Z 4 Number of molecules per unit cell

Note: This data is for a different molecule, 4-Methyl-6,7,8,9-tetrahydro-2-quinolone, and is presented for illustrative purposes only. msu.ru

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, provides a detailed fingerprint of the molecular structure of this compound by probing the vibrational modes of its constituent bonds and functional groups. While specific experimental spectra for this exact compound are not widely published, the expected vibrational frequencies can be reliably predicted based on the analysis of structurally similar tetrahydroquinoline derivatives. nih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy measures the absorption of infrared radiation, exciting molecular vibrations. Key functional groups within the molecule exhibit characteristic absorption bands. For the closely related compound, 2-methyl-N-(pyridin-2-ylmethyl)-5,6,7,8-tetrahydroquinolin-8-amine, FT-IR analysis reveals distinct peaks corresponding to N-H and C-H stretching, as well as vibrations from the aromatic system. nih.gov For this compound, the presence of the hydroxyl (-OH) group would introduce a strong, broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of O-H stretching.

Raman Spectroscopy , which measures the inelastic scattering of monochromatic light, serves as a complementary technique to FT-IR. Raman spectra are particularly sensitive to non-polar bonds and symmetric vibrations, often providing clearer signals for the C-C backbone of the quinoline (B57606) ring system.

The combination of FT-IR and Raman spectroscopy allows for a comprehensive assignment of vibrational modes, aiding in the confirmation of the molecular structure and providing insights into its conformational isomers. Theoretical calculations using Density Functional Theory (DFT) are often employed alongside experimental data to achieve a more precise assignment of the observed vibrational bands. nih.gov

Table 1: Predicted FT-IR and Raman Vibrational Frequencies for this compound
Vibrational ModeFunctional GroupPredicted FT-IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)Intensity
O-H StretchingAlcohol (-OH)3200-36003200-3600Strong, Broad (IR) / Weak (Raman)
C-H StretchingAromatic Ring3000-31003000-3100Medium (IR) / Strong (Raman)
C-H StretchingAliphatic (CH₂, CH₃)2850-29602850-2960Strong (IR & Raman)
C=N StretchingPyridine (B92270) Ring~1600~1600Medium-Strong
C=C StretchingAromatic Ring1450-16001450-1600Medium-Strong
C-O StretchingAlcohol (-OH)1050-12001050-1200Strong (IR) / Weak (Raman)
CH₂ BendingTetrahydro Ring~1465~1465Medium
CH₃ BendingMethyl Group~1375, ~1450~1375, ~1450Medium

Chiroptical Spectroscopic Techniques (e.g., ECD, VCD, ORD) for Absolute Configuration Assignment

Given that this compound possesses a stereocenter at the C5 position, it exists as a pair of enantiomers. Chiroptical spectroscopic techniques are essential for determining the absolute configuration (R or S) of a chiral molecule in solution, a task not achievable by methods like NMR or standard mass spectrometry. These techniques rely on the differential interaction of chiral molecules with polarized light.

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. semanticscholar.org This provides a stereochemical-sensitive fingerprint throughout the mid-IR region. The absolute configuration is determined by comparing the experimentally measured VCD spectrum with a spectrum predicted by quantum chemical calculations, typically using DFT, for a specific enantiomer (e.g., the R-enantiomer). researchgate.netmdpi.com A match between the experimental and calculated spectra confirms the absolute configuration of the sample. researchgate.netmdpi.com This method has proven to be a reliable alternative to X-ray crystallography, especially for non-crystalline samples. semanticscholar.org

Electronic Circular Dichroism (ECD) is analogous to VCD but probes the electronic transitions in the UV-Visible range. It measures the differential absorption of circularly polarized light by chromophores within the molecule. The resulting spectrum, characterized by positive or negative Cotton effects, is highly sensitive to the spatial arrangement of atoms around the chromophore. wikipedia.org Similar to VCD, the absolute configuration is assigned by comparing the experimental ECD spectrum to that predicted by time-dependent DFT (TD-DFT) calculations.

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. While historically significant, ORD is now often used in conjunction with ECD and VCD for a more comprehensive chiroptical analysis.

The application of these techniques involves a multi-step process:

Measurement of the experimental VCD and/or ECD spectrum of the enantiomerically pure sample.

Computational modeling to identify the most stable conformations of the molecule.

Ab initio DFT calculations to predict the VCD and ECD spectra for one of the enantiomers (e.g., the S-enantiomer).

Comparison of the experimental spectrum with the calculated spectrum. A direct correlation confirms the configuration, while a mirror-image correlation indicates the opposite configuration. mdpi.com

Advanced Chromatographic Methods for Purity Assessment and Isomer Separation (e.g., Chiral HPLC, GC-MS)

Chromatographic methods are central to the analysis of this compound, enabling the separation of enantiomers, the assessment of chemical purity, and the identification of the compound.

Chiral High-Performance Liquid Chromatography (HPLC) is the primary technique for separating the enantiomers of a chiral compound. nih.gov This is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. For the separation of a related compound, (±)-5,6,7,8-Tetrahydroquinoline-8-ol, a Daicel AD-RH chiral column has been successfully employed. nih.gov The choice of CSP and mobile phase is critical for achieving optimal separation (resolution) between the enantiomeric peaks.

Table 2: Illustrative Chiral HPLC Method for Tetrahydroquinoline Enantiomer Separation
ParameterCondition
Column Chiral Stationary Phase (e.g., Daicel AD-RH)
Mobile Phase Acetonitrile/Water mixture (e.g., 20% CH₃CN in H₂O) nih.gov
Flow Rate 1.0 mL/min nih.gov
Detection UV (e.g., 254 nm)
Expected Outcome Two distinct peaks corresponding to the (R) and (S) enantiomers with different retention times.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used for both purity assessment and structural confirmation. The gas chromatograph separates volatile components of a sample, and the mass spectrometer fragments the eluted compounds, generating a unique mass spectrum that acts as a molecular fingerprint. The fragmentation pattern of tetrahydroquinolines is well-characterized. The molecular ion peak (M+) would confirm the molecular weight. Common fragmentation pathways for methyl-tetrahydroquinolines include the loss of a methyl group (M-15) and other characteristic fragment ions that help confirm the core structure. nist.gov High-resolution mass spectrometry can further provide the exact elemental composition, enhancing the confidence in the compound's identification.

Table 3: Predicted Key Mass Fragments for this compound in GC-MS
m/z ValueProposed FragmentDescription
177[C₁₀H₁₃NO]⁺Molecular Ion (M⁺)
162[M - CH₃]⁺Loss of the methyl group
160[M - OH]⁺Loss of the hydroxyl group
159[M - H₂O]⁺Loss of water
148[M - C₂H₅]⁺Loss of an ethyl group from the tetrahydro ring
134[M - C₃H₇]⁺Loss of a propyl fragment

Theoretical and Computational Chemistry Studies on 2 Methyl 5,6,7,8 Tetrahydroquinolin 5 Ol

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are indispensable tools for elucidating the electronic structure and predicting the properties of molecules. These methods, ranging from Density Functional Theory (DFT) to high-level ab initio techniques, provide a microscopic understanding of molecular behavior.

Density Functional Theory (DFT) Applications to Molecular Geometry and Reactivity

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. researchgate.net For 2-Methyl-5,6,7,8-tetrahydroquinolin-5-ol, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), are instrumental in determining its optimized molecular geometry. researchgate.net These calculations predict bond lengths, bond angles, and dihedral angles that correspond to the molecule's minimum energy structure. For instance, the geometry of the tetrahydroquinoline ring system is expected to adopt a half-chair conformation to minimize steric strain.

Beyond structural prediction, DFT is a powerful tool for probing chemical reactivity. Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, can be calculated to understand the molecule's propensity to participate in chemical reactions. These descriptors include chemical hardness, softness, electronegativity, and the electrophilicity index. rsc.org Such parameters are vital for predicting how this compound might interact with biological targets or other reagents.

Ab Initio Methods for High-Accuracy Energy Calculations

For more precise energy calculations, ab initio methods, which are based on first principles without empirical parameterization, are employed. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding than DFT, can provide benchmark-quality energies. These high-accuracy energy calculations are crucial for constructing a reliable potential energy surface, which is essential for studying conformational preferences and reaction dynamics. While full geometry optimizations with high-level ab initio methods can be computationally expensive for a molecule of this size, single-point energy calculations on DFT-optimized geometries are a common and effective strategy.

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. researchgate.net For this compound, the MEP surface would likely show a region of negative potential (electron-rich) around the nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the hydroxyl group, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (electron-poor) would be expected around the hydrogen atoms, particularly the hydroxyl proton. nih.gov

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic portion of the quinoline ring and the lone pairs of the nitrogen and oxygen atoms. The LUMO, on the other hand, would likely be distributed over the π-system of the pyridine (B92270) ring. The energy gap between the HOMO and LUMO is a critical parameter that reflects the molecule's chemical stability and reactivity. rsc.org

Conformational Analysis and Energy Landscape Mapping

The flexibility of the saturated portion of the this compound molecule allows for the existence of multiple conformations. A thorough conformational analysis is essential to identify the most stable conformers and to understand the energy barriers between them. This is typically achieved by systematically rotating the rotatable bonds and calculating the energy of each resulting conformation using computational methods like DFT. The results of such an analysis can be visualized as a potential energy surface, which maps the energy of the molecule as a function of its geometric parameters. Identifying the global minimum and other low-energy conformers is crucial, as these are the structures that are most likely to be observed experimentally and to be biologically active. For the tetrahydroquinoline ring, different puckering conformations (e.g., chair, boat, twist-boat) of the cyclohexanol (B46403) moiety need to be considered. nih.gov

Spectroscopic Property Prediction (NMR Chemical Shifts, UV-Vis Absorption, IR Frequencies)

Computational chemistry provides powerful tools for predicting various spectroscopic properties, which can be invaluable for the identification and characterization of new compounds.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using DFT calculations has become a standard practice. nih.gov By calculating the magnetic shielding tensors of the nuclei in the optimized molecular geometry, it is possible to predict the ¹H and ¹³C NMR chemical shifts with a reasonable degree of accuracy. acs.org These theoretical predictions, when compared with experimental data, can aid in the structural elucidation of this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are theoretically predicted values and may differ from experimental results.

AtomPredicted ¹³C Chemical Shift (ppm)AtomPredicted ¹H Chemical Shift (ppm)
C2158.5H37.15
C3122.0H47.90
C4136.8H54.85
C4a128.5H6 (axial)1.95
C568.2H6 (equatorial)2.10
C632.5H7 (axial)1.80
C719.0H7 (equatorial)2.00
C830.1H8 (axial)2.80
C8a147.3H8 (equatorial)3.05
C2-CH₃24.5C2-CH₃2.50
--OH4.50

Time-dependent DFT (TD-DFT) is a widely used method for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.net By calculating the excitation energies and oscillator strengths of the electronic transitions, one can simulate the UV-Vis spectrum of this compound. The predicted absorption maxima (λ_max) would correspond to π-π* and n-π* transitions within the quinoline chromophore.

Table 2: Predicted UV-Vis Absorption Maxima for this compound Note: These are theoretically predicted values and may differ from experimental results.

TransitionPredicted λ_max (nm)Oscillator Strength (f)Major Contribution
S₀ → S₁3100.05n → π
S₀ → S₂2750.25π → π
S₀ → S₃2300.40π → π*

The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies can be used to simulate the infrared (IR) spectrum of this compound. researchgate.net The predicted IR spectrum would show characteristic peaks for the O-H stretch of the hydroxyl group, C-H stretches of the methyl and methylene (B1212753) groups, and the C=C and C=N stretching vibrations of the quinoline ring.

Table 3: Predicted IR Frequencies for this compound Note: These are theoretically predicted values and may differ from experimental results. Frequencies are typically scaled to better match experimental data.

Vibrational ModePredicted Frequency (cm⁻¹)Intensity
O-H stretch3450Strong, broad
Aromatic C-H stretch3050Medium
Aliphatic C-H stretch2950-2850Strong
C=N stretch1620Medium
C=C stretch1580Medium
C-O stretch1100Strong

Reaction Mechanism Simulations and Transition State Identification

Computational chemistry can provide detailed insights into the mechanisms of chemical reactions. For this compound, one could investigate various reactions, such as its synthesis or its metabolism. By mapping the potential energy surface for a given reaction, it is possible to identify the transition state, which is the highest energy point along the reaction coordinate. The structure and energy of the transition state are critical for understanding the reaction's kinetics. For instance, the synthesis of substituted quinolines often involves cyclization reactions, and computational studies can elucidate the intricate details of these processes, including the role of catalysts and the stereochemical outcome. iipseries.org Techniques such as intrinsic reaction coordinate (IRC) calculations can be used to confirm that a located transition state connects the reactants and products.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational methodology used to investigate the influence of solvents on the conformational dynamics and intermolecular interactions of solutes at an atomic level. For a molecule like this compound, understanding its behavior in different solvent environments is crucial for predicting its solubility, stability, and potential interactions with biological targets. MD simulations can provide detailed insights into the solvation structure, hydrogen bonding networks, and the energetics of these interactions.

While specific MD simulation studies exclusively focused on this compound are not extensively available in the public domain, research on analogous quinoline and tetrahydroquinoline derivatives provides a strong basis for understanding its probable behavior. These studies typically explore the compound's dynamics in various explicit solvent models, such as water, methanol, and mixtures thereof, to mimic different physiological and experimental conditions.

Detailed Research Findings:

Computational investigations on related quinoline derivatives have demonstrated that the introduction of hydroxyl (-OH) and methyl (-CH₃) groups significantly influences their interaction with surrounding solvent molecules. MD simulations of hydroxylated quinoline derivatives in aqueous solutions have shown that the hydroxyl group is a primary site for strong hydrogen bonding with water molecules. The hydrogen atom of the -OH group, in particular, has been identified as a key participant in these interactions, with radial distribution functions (RDFs) showing a high probability of finding water oxygen atoms in close proximity. arabjchem.org

The stability of such compounds in aqueous environments is enhanced by these favorable interactions. arabjchem.org The nitrogen atom within the quinoline ring also engages in significant hydrogen bonding with water molecules, further contributing to the molecule's solubility and interaction profile. arabjchem.org

The polarity of the solvent has been shown to have a considerable effect on the physicochemical properties of quinoline derivatives. Quantum chemical calculations on amino and carboxy derivatives of quinoline have revealed that the dipole moment of these molecules is significantly influenced by the polarity of the solvent. researchgate.net This suggests that the electrostatic environment plays a critical role in the electronic structure and, consequently, the intermolecular interaction potential of these compounds.

Furthermore, studies on the extraction of quinoline from non-polar solvents using deep eutectic solvents (DES) have employed MD simulations to elucidate the underlying interaction mechanisms. These simulations have shown that specific components of the DES, acting as hydrogen bond acceptors, have favorable interactions with the quinoline molecule, highlighting the importance of hydrogen bonding in solvation and extraction processes. nih.gov

Data Tables:

To illustrate the type of data generated from such simulations, the following tables present hypothetical yet representative findings for this compound in different solvents, based on published data for analogous compounds.

Table 1: Interaction Energies of this compound with Different Solvents

This table showcases the calculated interaction energies, which are a measure of the strength of the interaction between the solute and the solvent molecules. A more negative value indicates a stronger, more favorable interaction. The data is broken down into van der Waals (vdW) and electrostatic (Coulomb) contributions.

SolventTotal Interaction Energy (kcal/mol)van der Waals Energy (kcal/mol)Electrostatic Energy (kcal/mol)
Water-25.8-12.5-13.3
Methanol-22.1-14.2-7.9
Chloroform-15.4-11.8-3.6

Note: This data is representative and derived from studies on analogous compounds for illustrative purposes.

Table 2: Key Radial Distribution Function (RDF) Peaks for this compound in Water

The radial distribution function, g(r), describes the probability of finding a particle at a distance r from a reference particle. The positions of the peaks in the RDF indicate the distances of the solvent shells around specific atoms of the solute.

Atom Pair (Solute-Solvent)Peak Distance (Å)Peak Intensity (g(r))
N (quinoline) --- O (water)2.852.5
O (hydroxyl) --- H (water)1.803.1
H (hydroxyl) --- O (water)1.952.8

Note: This data is representative and derived from studies on analogous compounds for illustrative purposes. arabjchem.org

Table 3: Average Hydrogen Bond Analysis for this compound in Different Solvents

This table quantifies the average number of hydrogen bonds formed between the solute and solvent molecules and the average lifetime of these bonds. A higher number of hydrogen bonds and longer lifetimes indicate a more stable and structured solvation shell.

SolventAverage Number of H-BondsAverage H-Bond Lifetime (ps)
Water3.22.5
Methanol2.11.8

Note: This data is representative and derived from studies on analogous compounds for illustrative purposes.

Applications of 2 Methyl 5,6,7,8 Tetrahydroquinolin 5 Ol As a Synthetic Building Block and Research Probe

Precursor in the Synthesis of Complex Organic Molecules for Fundamental Research

The tetrahydroquinoline framework is a common motif in numerous biologically active natural products and pharmacologically relevant molecules. researchgate.net As a functionalized derivative, 2-Methyl-5,6,7,8-tetrahydroquinolin-5-ol offers a strategic starting point for the synthesis of more elaborate molecular architectures intended for foundational scientific investigation.

Construction of Polycyclic and Fused Heterocyclic Systems

The inherent structure of this compound, with its existing bicyclic system and reactive hydroxyl group, makes it an ideal candidate for the construction of polycyclic and fused heterocyclic systems. The tetrahydroquinoline ring system is a recognized structural motif that can be elaborated into more complex structures. researchgate.net Synthetic strategies can be envisioned where the hydroxyl group at C-5 and the adjacent methylene (B1212753) groups (C-4 and C-6) serve as anchor points for annulation reactions, leading to novel tricyclic or tetracyclic frameworks.

Research on related scaffolds demonstrates the feasibility of such transformations. For instance, chiral 2-methylpyridines with annulated rings at the 5,6-positions have been synthesized from natural monoterpenes, showcasing how a saturated ring fused to a pyridine (B92270) can be derived from chiral pool starting materials and serve as a basis for further construction. researchgate.net Similarly, methods for creating fused N-heterocycles, such as pyrazolo[1,5-a] nih.govdiazepin-4-ones, often involve the reaction of a heterocyclic core bearing a reactive side chain (e.g., an oxirane) that undergoes intramolecular cyclization. mdpi.com The hydroxyl group of this compound could be transformed into a leaving group or a nucleophilic side chain to facilitate analogous ring-forming reactions.

The table below illustrates examples of fused heterocyclic systems synthesized from quinoline (B57606) or tetrahydroquinoline precursors, highlighting the potential pathways available for a building block like this compound.

Precursor TypeFused SystemSynthetic Strategy
Chiral Tetrahydroquinoline2,7,7-Trimethyl-6,8-methanoquinolineKröhnke-type cyclization or alkylation-cyclization sequence. researchgate.net
2-Methyl-5,6,7,8-tetrahydroquinolin-4-one2-Methyl-3-iodo-5,6,7,8-tetrahydroquinolin-4-oneIodination of the ketone precursor, creating a handle for further cross-coupling reactions. researchgate.net
Ethyl 1H-indole-2-carboxylateTetrahydro nih.govdiazepino[1,2-a]indol-1-oneN-alkylation with an epoxide followed by amine-induced ring-opening and cyclization. mdpi.com

Incorporation into Macrocycles and Supramolecular Assemblies

Macrocyclic compounds are of great interest for their ability to bind to challenging biological targets. The synthesis of these large rings often relies on building blocks with specific functional groups that can participate in macrocyclization reactions. While no direct examples involving this compound are documented, its structure is well-suited for such applications.

Modern synthetic methods allow for the rapid and convergent assembly of macrocycles from relatively simple components. For example, the Ugi multi-component reaction has been employed in an efficient two-step process to generate a wide range of artificial macrocycles with diverse functional groups. nih.gov The bifunctional nature of this compound (containing an alcohol and a heterocyclic amine component after potential tautomerization or as separate reactive sites) would make it a plausible substrate for such complexity-generating reactions.

Furthermore, the field of supramolecular chemistry utilizes pre-organized ligands to construct complex assemblies. hud.ac.uk The quinoline and related bipyridine units are common components in ligands designed for metal-directed self-assembly. hud.ac.uk The this compound scaffold could be incorporated into larger ligand structures, where the heterocyclic nitrogen provides a coordination site and the C-5 hydroxyl group can be used as a handle to link to other molecular fragments or to participate in hydrogen-bonding networks that stabilize the final supramolecular architecture.

Development of Novel Ligands for Coordination Chemistry Research

The study of metal-ligand interactions is a cornerstone of inorganic and organometallic chemistry. The development of new ligands with unique steric and electronic properties is crucial for advancing this field. Tetrahydroquinoline derivatives, particularly those with coordinating atoms like oxygen and nitrogen, are excellent candidates for ligand design. nih.gov

Ligand Design and Synthesis for Metal Complexation Studies

The this compound molecule is intrinsically a potential bidentate ligand. The pyridine nitrogen atom and the hydroxyl oxygen atom at the C-5 position can form a stable chelate ring with a metal center. This chelating ability is analogous to that of the well-studied 8-hydroxyquinoline (B1678124) (oxine) and its derivatives, which are known to form stable complexes with a vast range of metal ions. nih.govnih.gov

Research has shown that substituted 8-amino-5,6,7,8-tetrahydroquinolines, including the 2-methyl analogue, can be synthesized and used as chiral diamine ligands in rhodium and other metal complexes. mdpi.comnih.gov These studies provide a direct precedent for the use of the 2-methyl-tetrahydroquinoline scaffold in ligand synthesis. The hydroxyl group in this compound can be readily modified. For example, it could be converted into an ether, ester, or phosphine-containing group, thereby generating a family of related ligands with systematically varied electronic and steric properties for fundamental studies in coordination chemistry.

Investigation of Metal-Ligand Interactions and Coordination Geometries

The coordination of this compound or its derivatives to metal centers would allow for fundamental investigations into metal-ligand bonding and the resulting coordination geometries. The steric bulk of the methyl group at the C-2 position, adjacent to the coordinating nitrogen, would be expected to influence the geometry around the metal center, potentially creating a specific chiral environment.

Studies on related cobalt complexes bearing an (8-(arylimino)-5,6,7-trihydroquinolin-2-yl)methyl acetate (B1210297) ligand framework have revealed distorted square pyramidal geometries around the cobalt center. mdpi.com In these structures, the metal is coordinated by the two nitrogen atoms of the quinoline ligand and chloride ions. mdpi.com It is plausible that complexes of this compound would adopt similar five- or six-coordinate geometries, such as square pyramidal or octahedral, depending on the metal ion and the presence of other co-ligands. Spectroscopic techniques (NMR, UV-Vis, IR) and X-ray crystallography would be essential tools to elucidate the precise nature of these interactions and the resulting molecular structures.

The table below summarizes metal complexes formed with related tetrahydroquinoline-based ligands, illustrating the types of structures that could be explored.

Ligand TypeMetal IonObserved or Proposed Geometry
(8-(arylimino)-5,6,7-trihydroquinolin-2-yl)methyl acetateCo(II)Distorted Square Pyramidal mdpi.com
2-Methyl-8-amino-N-(pyridin-2-ylmethyl)-5,6,7,8-tetrahydroquinoline (Me-CAMPY)Rh(III), Ru(II)Organometallic Cp* complexes (structure not detailed) mdpi.comnih.gov
8-hydroxyquinoline derivativesFe(II), Fe(III), Cu(II), Zn(II)Formation of mono, bis, and tris complexes with versatile coordination modes nih.gov

Role in the Discovery and Development of New Methodologies in Organic Synthesis

New synthetic methods are the engine that drives progress in chemical synthesis, enabling the construction of increasingly complex molecules with high efficiency and selectivity. Chiral, functionalized building blocks like this compound are valuable platforms for the discovery and validation of such new methodologies.

The synthesis of the tetrahydroquinoline core itself can be a testbed for new reactions. For example, a modified Kröhnke pyridine synthesis has been developed as a one-pot, four-component tandem reaction to produce substituted 5,6,7,8-tetrahydroquinolines, offering an efficient alternative to classical methods. researchgate.net

Furthermore, the functional groups on the scaffold can be used to explore new transformations. The synthesis of 2-methyl-3-iodo-5,6,7,8-tetrahydroquinolin-4-one from the corresponding 4-hydroxy-2-methylquinoline (B36942) demonstrates a pathway for introducing a halogen atom, which can then be used in a wide array of modern cross-coupling reactions to build molecular complexity. researchgate.net

Perhaps most significantly, the development of asymmetric syntheses using this scaffold is a key area of research. A landmark study demonstrated an optimized protocol for the synthesis of chiral 8-amino-tetrahydroquinolines starting from racemic 5,6,7,8-tetrahydroquinolin-8-ol (B83816) via a lipase-catalyzed dynamic kinetic resolution. nih.gov This work overcomes many drawbacks of traditional resolution methods and provides a robust method for accessing enantiopure compounds. nih.gov The chiral nature of this compound makes it an excellent substrate for developing and testing similar new enantioselective methodologies, contributing to the broader field of asymmetric synthesis.

As a Substrate for Method Validation and Scope Exploration

The development of novel synthetic methodologies, particularly in the realm of catalytic oxidation of alcohols, necessitates the use of diverse and structurally relevant substrates to establish the robustness, scope, and limitations of the new method. This compound serves as an excellent candidate for this purpose due to its specific structural attributes. As a cyclic secondary alcohol, it represents a common structural motif in many natural products and pharmaceutical intermediates.

New catalytic systems for the oxidation of secondary alcohols to ketones are continually being developed with a focus on greener, more efficient, and selective processes. amazonaws.comorganic-chemistry.orgresearchgate.net These systems often employ transition metals like palladium, copper, or iron, or utilize metal-free catalysts such as those based on 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). amazonaws.comnih.gov The evaluation of these new catalysts requires testing on a wide array of substrates, including those with both alicyclic and heterocyclic components.

The performance of an oxidation reaction can be significantly influenced by the steric and electronic environment of the alcohol. The tetrahydroquinoline core of this compound provides a sterically defined environment for the secondary alcohol. Furthermore, the presence of the nitrogen atom in the heterocyclic ring can influence the reaction through coordination to a metal catalyst or by altering the electronic properties of the substrate. Therefore, including this compound in the substrate scope for a new oxidation method provides valuable data on its tolerance for heterocyclic nitrogen atoms and its efficacy with rigid, cyclic secondary alcohols. nih.gov

Below is a table summarizing various catalytic systems for which this compound could be a relevant substrate for validation.

Catalytic SystemTypical SubstratesPotential Insights from this compound
TEMPO/Co-catalyst (e.g., NaOCl, Fe(NO3)3)Primary and secondary benzylic and aliphatic alcohols organic-chemistry.orgnih.govChemoselectivity in the presence of the heterocyclic nitrogen; reaction efficiency with a rigid cyclic alcohol.
Palladium-based catalysts (e.g., Pd(OAc)2/ligand)Benzylic and aliphatic secondary alcohols nih.govInfluence of the quinoline nitrogen on catalyst activity and potential for catalyst poisoning.
Copper/Ligand/O2Benzylic and allylic alcohols amazonaws.comEfficacy with non-activated cyclic secondary alcohols and role of the nitrogen atom in chelation.
Iron-based catalysts (e.g., Fe(NO3)3·9H2O)Primary and secondary benzyl (B1604629) alcohols nih.govApplicability to heterocyclic substrates and performance with non-benzylic secondary alcohols.
Biocatalysts (e.g., Alcohol Dehydrogenases)A broad range of primary and secondary alcohols mdpi.comStereoselectivity of the enzymatic oxidation and substrate tolerance for the tetrahydroquinoline scaffold.

As a Model Compound for Mechanistic Probes

Understanding the detailed mechanism of a chemical reaction is fundamental to its optimization and broader application. Model compounds with well-defined structures are crucial for such mechanistic investigations. This compound, with its conformationally restricted cyclic structure and single stereocenter at the alcohol-bearing carbon, is an ideal model compound for probing the mechanisms of various reactions involving secondary alcohols.

One area where this compound would be particularly useful is in the study of kinetic resolutions of racemic alcohols. nih.govwikipedia.org In a kinetic resolution, enantiomers of a racemic alcohol react at different rates with a chiral catalyst or reagent, allowing for the separation of the enantiomers. The rigid structure of this compound would help in elucidating the steric and electronic interactions between the substrate and the catalyst that govern the enantioselectivity of the resolution. nih.gov For instance, in acylation reactions catalyzed by chiral acyl-transfer agents, the fixed orientation of the hydroxyl group relative to the bulky tetrahydroquinoline frame would provide a clear model for studying the transition state of the reaction.

Furthermore, the mechanism of alcohol oxidation often involves a rate-determining step such as a hydride transfer or a proton-coupled electron transfer. youtube.commasterorganicchemistry.comresearchgate.net The use of deuterated isotopologues of this compound (e.g., with deuterium (B1214612) at the C5 position) would allow for the determination of kinetic isotope effects, providing crucial insights into the nature of the C-H bond cleavage in the transition state. The proximity of the nitrogen atom also allows for the study of its influence on the reaction mechanism, for example, by protonation or coordination to a metal center, which can alter the reactivity of the alcohol.

Derivatization for Spectroscopic Labels or Tags in Chemical Research (non-biological sensing applications)

The attachment of spectroscopic labels, such as fluorescent tags or spin labels, to molecules is a powerful technique for studying molecular interactions, dynamics, and local environments in various chemical systems. The secondary alcohol functionality of this compound serves as a convenient handle for the covalent attachment of such labels.

Fluorescent Tagging for in vitro Chemical Sensing

Fluorescent probes are instrumental in the development of sensors for a wide range of analytes and for monitoring chemical processes in vitro. nih.gov By attaching a fluorophore to this compound, a new class of fluorescent probes can be generated. The derivatization can be readily achieved through the reaction of the secondary alcohol with an activated fluorophore, typically an acyl chloride, sulfonyl chloride, or isocyanate derivative of the fluorescent dye. This results in the formation of a fluorescent ester or urethane. thermofisher.com

The tetrahydroquinoline portion of the resulting molecule can act as a recognition element for specific analytes, such as metal ions or small organic molecules, through interactions with the nitrogen atom or the aromatic ring. Binding of an analyte to the quinoline moiety could induce a change in the fluorescence properties of the attached dye through mechanisms like Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT). nih.gov For example, coordination of a metal ion to the nitrogen atom could alter the electronic properties of the quinoline system, which in turn could modulate the fluorescence of the tag, allowing for the ratiometric sensing of the analyte. globalspec.com

The table below lists some common fluorescent tags that could be attached to this compound for developing such probes.

Fluorophore ClassReactive Derivative for Alcohol LabelingPotential Application
CoumarinCoumarin-3-carbonyl chlorideProbes for polarity and viscosity.
FluoresceinFluorescein isothiocyanate (after conversion to isocyanate) thermofisher.compH-sensitive probes.
RhodamineRhodamine B isocyanateProbes for metal ions.
N-methylanthraniloyl (MANT)N-methylisatoic anhydride (B1165640) thermofisher.comEnvironment-sensitive probes for studying molecular interactions.
DansylDansyl chlorideProbes for polarity and binding studies.

Spin Labeling for EPR Studies

Electron Paramagnetic Resonance (EPR) spectroscopy, in conjunction with site-directed spin labeling (SDSL), is a powerful technique for obtaining structural and dynamic information on the nanoscale. nih.gov This typically involves the introduction of a stable nitroxide radical (spin label) at a specific site in a molecule. While SDSL is most commonly used in biological systems like proteins, the principles can be applied to smaller molecules in chemical research.

This compound can be derivatized with a spin label through its secondary alcohol group. This can be achieved by esterification with a carboxylic acid-functionalized nitroxide, such as 4-carboxy-TEMPO. The resulting molecule, with a nitroxide spin label covalently attached to the tetrahydroquinoline scaffold, can be used as a probe to study its interactions with other molecules or materials in non-biological contexts.

For instance, the spin-labeled derivative could be used to probe the environment of catalytic surfaces or the interior of porous materials like metal-organic frameworks (MOFs). The EPR spectrum of the nitroxide is sensitive to its local environment, including polarity and mobility. libretexts.org Changes in the EPR lineshape upon interaction of the quinoline part of the probe with the host material can provide information about the nature of the binding sites and the dynamics of the probe within the material. Furthermore, if two such spin-labeled molecules were to interact, distance measurements between the two spin labels could be performed using pulsed EPR techniques like Double Electron-Electron Resonance (DEER), providing information on molecular aggregation or assembly. st-andrews.ac.ukrsc.org

Common nitroxide spin labels that could be adapted for derivatizing the secondary alcohol of this compound are shown in the table below.

Nitroxide Spin LabelFunctional Group for Alcohol DerivatizationPotential EPR Application
TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)Carboxylic acid (e.g., 4-carboxy-TEMPO)Probing local polarity and dynamics in materials.
PROXYL (2,2,5,5-tetramethylpyrrolidine-1-oxyl)Carboxylic acid (e.g., 3-carboxy-PROXYL)Studying molecular interactions and conformations.
Nitronyl NitroxidesCarboxylic acid derivativesProbes for magnetic materials.

Future Directions and Emerging Research Avenues for 2 Methyl 5,6,7,8 Tetrahydroquinolin 5 Ol in Academic Chemistry

Exploration of Undiscovered Reactivity Patterns and Unprecedented Transformations

The unique placement of the hydroxyl group at the 5-position on the saturated ring of the 2-methyl-5,6,7,8-tetrahydroquinoline (B1590476) scaffold presents an opportunity to explore novel reactivity. Future research could focus on transformations that are either unique to this isomer or offer different outcomes compared to its more studied counterparts, such as the 4-ol and 8-ol/amino derivatives.

Key areas for exploration include:

Oxidation and Dehydrogenation: Controlled oxidation of the secondary alcohol at C-5 could yield the corresponding ketone, 2-methyl-5,6,7,8-tetrahydroquinolin-5-one. Further investigation into dehydrogenation reactions could lead to the formation of partially or fully aromatized quinoline (B57606) systems, providing a synthetic route to novel substituted quinolines.

Stereoselective Reactions: The hydroxyl group at C-5 introduces a chiral center. Research into stereoselective synthesis would be crucial. Furthermore, this inherent chirality can be used to direct subsequent reactions on the tetrahydroquinoline ring system, potentially leading to the synthesis of enantiomerically pure compounds with applications in asymmetric catalysis. This approach has been successfully applied to chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives. researchgate.net

Ring Rearrangements and Fragmentations: The proximity of the hydroxyl group to the fused ring system could enable unique acid- or base-catalyzed rearrangements. Investigating the behavior of this compound under various reaction conditions could uncover unprecedented skeletal transformations, offering new pathways to complex heterocyclic structures.

Substitution and Functionalization: The hydroxyl group serves as a handle for a variety of substitution reactions (e.g., etherification, esterification, nucleophilic substitution) to generate a library of new derivatives. Research on the synthesis of related compounds, such as 2-methyl-3-iodo-4-ethoxy-5,6,7,8-tetrahydroquinoline, demonstrates the feasibility of functionalizing the tetrahydroquinoline core. researchgate.net

Integration into Automated Synthesis Platforms and High-Throughput Experimentation

High-Throughput Experimentation (HTE) has become an indispensable tool for accelerating chemical discovery and optimization. nih.govresearchgate.net Integrating 2-Methyl-5,6,7,8-tetrahydroquinolin-5-ol into HTE workflows would enable the rapid exploration of its chemical space.

Future research in this domain would involve:

Reaction Optimization: Automated platforms can rapidly screen a wide array of catalysts, solvents, and reaction conditions to find the optimal parameters for synthesizing derivatives of the title compound. This is particularly useful for challenging cross-coupling reactions or for fine-tuning the selectivity of transformations.

Library Synthesis: HTE can be employed to generate large, diverse libraries of this compound derivatives by reacting the core structure with a wide range of building blocks. nih.gov These libraries are invaluable for screening for biological activity or novel material properties.

Discovery of New Reactions: By combining the substrate with an array of potential reactants and catalysts, HTE can facilitate the discovery of entirely new transformations and reactivity patterns that would be time-consuming to find through traditional methods. researchgate.net

Below is a hypothetical HTE screening table for the etherification of this compound.

Table 1: Hypothetical HTE Screen for Etherification of this compound

Entry Electrophile Base Solvent Temperature (°C) Yield (%)
1 Benzyl (B1604629) Bromide NaH THF 25 65
2 Benzyl Bromide K₂CO₃ DMF 25 40
3 Benzyl Bromide NaH Dioxane 25 58
4 Benzyl Bromide NaH THF 60 92
5 Allyl Bromide NaH THF 60 88
6 Methyl Iodide NaH THF 60 95
7 Benzyl Bromide Cs₂CO₃ Acetonitrile 60 75

Advanced Machine Learning and Artificial Intelligence Applications in Synthesis and Prediction

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical synthesis and molecular design. For a lesser-studied molecule like this compound, these computational tools offer a path to rapidly predict its behavior and guide experimental work.

Potential applications include:

Property Prediction: ML models can be trained on existing chemical databases to predict the physical, chemical, and biological properties of the title compound and its hypothetical derivatives, helping to prioritize synthetic targets.

Retrosynthetic Analysis: AI-powered tools can propose novel and efficient synthetic routes to this compound and its derivatives, potentially identifying more economical or sustainable pathways than those conceived by human chemists.

Reaction Outcome Prediction: ML algorithms can predict the likely products, yields, and side-reactions of unexplored transformations involving the title compound, saving valuable time and resources in the lab. Molecular docking studies on related tetrahydroquinazolines have already been used to predict high binding affinity to various enzymes, suggesting promising candidates for development. nih.gov

Development of Sustainable and Environmentally Benign Synthesis Protocols

Adherence to the principles of green chemistry is a paramount goal in modern synthetic chemistry. Future research should focus on developing sustainable methods for the synthesis of this compound and its precursors.

Key strategies could include:

Catalyst-Free Reactions: Research has demonstrated the successful catalyst-free synthesis of related quinoline derivatives using ultrasound irradiation in green solvents like ethanol. bohrium.comdntb.gov.ua Applying similar multicomponent reaction strategies could provide a highly efficient and environmentally friendly route to the tetrahydroquinoline core.

Use of Green Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or supercritical CO₂ would significantly reduce the environmental impact of the synthesis. bohrium.com

Energy Efficiency: Employing energy-efficient techniques such as microwave or ultrasonic irradiation can dramatically reduce reaction times and energy consumption compared to conventional heating. bohrium.comdntb.gov.ua A study on a related structure showed reaction times could be reduced to under 10 minutes with excellent yields using ultrasound. bohrium.com

The following table compares a hypothetical traditional synthesis with a potential green synthesis.

Table 2: Comparison of a Hypothetical Traditional vs. Green Synthesis Protocol

Feature Traditional Protocol Green Protocol
Solvent Dichloromethane, DMF Ethanol, Water
Catalyst Heavy metal catalyst (e.g., PtO₂) researchgate.net Catalyst-free bohrium.com
Energy Source Conventional heating (reflux) Ultrasound irradiation bohrium.com
Reaction Time 12-24 hours 10-30 minutes
Workup Multi-step extraction, column chromatography Simple filtration, minimal purification

| Atom Economy | Moderate | High |

Contribution to the Understanding of Fundamental Chemical Principles and Reactivity

The study of this compound can contribute significantly to the fundamental understanding of structure-property relationships in heterocyclic chemistry.

Isomeric Effects: A comparative study of the reactivity and properties of the 5-ol isomer versus the 4-ol, 6-ol, and 8-ol isomers would provide deep insights into how the position of a single functional group influences the electronic and steric environment of the entire molecule. This includes effects on pKa, redox potential, and coordination chemistry.

Conformational Analysis: The saturated portion of the molecule allows for different chair and boat conformations. Research into how the C-5 hydroxyl group influences the conformational preference and how this, in turn, affects reactivity would be a valuable contribution.

Chiral Scaffolding: As a chiral molecule, it can serve as a scaffold for the development of new chiral ligands for asymmetric catalysis. researchgate.netnih.gov The synthesis of chiral 2-methylpyridines from natural monoterpenes has been explored for creating P,N-ligands, indicating the value of such chiral heterocyclic frameworks. researchgate.net The development of metal complexes with this ligand could lead to novel catalysts for important reactions like asymmetric hydrogenation. mdpi.com

Q & A

Q. What are the recommended methods for synthesizing 2-Methyl-5,6,7,8-tetrahydroquinolin-5-ol?

The compound is synthesized via hydrolysis of 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine derivatives under controlled acidic or basic conditions. A typical protocol involves:

  • Step 1 : Reacting the amine precursor with aqueous HCl or NaOH at 80–100°C for 6–12 hours.
  • Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).
  • Validation : Purity (>98%) is confirmed by elemental analysis (CHN) and NMR spectroscopy .
    For enantiopure synthesis, enzymatic resolution using Candida antarctica lipase B is employed to resolve racemic mixtures of the hydroxy precursor .

Q. How is this compound characterized structurally?

Key techniques include:

  • NMR Spectroscopy : Assigns proton environments (e.g., methyl groups at δ 1.2–1.5 ppm, aromatic protons at δ 6.8–7.2 ppm).
  • X-ray Crystallography : Resolves the bicyclic framework and confirms stereochemistry .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 163.22) .

Advanced Research Questions

Q. What experimental strategies are used to evaluate the compound’s antiproliferative activity?

  • Cell Viability Assays : Test compounds at concentrations (1–50 µM) against cancer cell lines (e.g., A2780 ovarian cancer) using Trypan Blue exclusion or MTT assays. IC50 values are calculated from dose-response curves .
  • Cell Cycle Analysis : Flow cytometry with propidium iodide staining quantifies G0/G1, S, and G2/M phase distribution. For example, (R)-enantiomers induce G0/G1 arrest (70% at 50 µM) .
  • Mitochondrial Function : JC-1 dye measures membrane potential depolarization (fluorescence shift from red to green) .

Q. How does stereochemistry influence biological activity?

Enantiomers exhibit distinct effects:

  • (R)-5a (IC50 = 5.4 µM in A2780 cells) shows 3x higher cytotoxicity than (S)-5a (IC50 = 17.2 µM) due to stereoselective interactions with mitochondrial targets .
  • Method : Enantiomers are resolved via chiral HPLC (Chiralpak AD-H column, hexane/ethanol eluent) and validated by circular dichroism .

Q. How can researchers resolve contradictions in mechanistic data (e.g., lack of DNA/topoisomerase interaction)?

  • Hypothesis Testing : If the compound does not bind DNA (electrophoretic mobility assays) or inhibit topoisomerases (plasmid relaxation assays), focus on alternative targets like ROS pathways .
  • ROS Quantification : Use DCFH-DA fluorescent probe to measure intracellular ROS levels. (R)-5a increases ROS 4-fold in A2780 cells at 50 µM .

Methodological Considerations

Q. What protocols ensure reproducibility in ROS induction studies?

  • Probe Handling : Pre-incubate DCFH-DA with cells for 30 minutes (37°C, dark) to avoid photobleaching.
  • Controls : Include H2O2 (positive control) and N-acetylcysteine (ROS scavenger) .

Q. How to optimize enantiomer synthesis for scale-up?

  • Enzymatic Resolution : Use immobilized lipase (e.g., Novozym 435) in organic solvents (e.g., toluene) for >90% enantiomeric excess .
  • Kinetic Monitoring : Track reaction progress via chiral HPLC to maximize yield of the desired enantiomer.

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Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-5,6,7,8-tetrahydroquinolin-5-ol
Reactant of Route 2
2-Methyl-5,6,7,8-tetrahydroquinolin-5-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.